Physicochemical Profiling and Analytical Methodologies for 3-Cyano-5-hydroxy-4-methoxybenzoic Acid
Physicochemical Profiling and Analytical Methodologies for 3-Cyano-5-hydroxy-4-methoxybenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of advanced organic synthesis and fragment-based drug design (FBDD), highly functionalized aromatic scaffolds serve as critical vectors for molecular discovery. 3-Cyano-5-hydroxy-4-methoxybenzoic acid (CAS: 80547-68-8) is a prime example of such a scaffold. Featuring four distinct, orthogonally reactive functional groups on a single benzene ring, this compound offers unparalleled versatility.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical behavior, map its theoretical synthesis, and establish a field-proven, self-validating experimental workflow for its characterization.
Structural & Physicochemical Profiling
The behavior of 3-Cyano-5-hydroxy-4-methoxybenzoic acid is governed by a complex "push-pull" electronic system. The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups compete with the electron-donating resonance of the methoxy (-OCH3) and hydroxyl (-OH) groups. This delicate electronic balance dictates its solubility, acidity, and reactivity.
Quantitative Physicochemical Summary
The following table synthesizes the core quantitative data for the compound, explaining the practical implications of each metric for downstream applications[1],.
| Property | Value | Causality / Practical Implication |
| Molecular Formula | C9H7NO4 | Defines the fundamental atomic composition and isotopic distribution[1]. |
| Molecular Weight | 193.16 g/mol | Ideal for FBDD (MW < 300); allows for significant downstream elaboration without violating Lipinski’s Rule of 5. |
| Monoisotopic Mass | 193.0375 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) identification and exact mass matching[1]. |
| H-Bond Donors | 2 (-OH, -COOH) | Facilitates strong, directional hydrogen bonding with target protein active sites. |
| H-Bond Acceptors | 5 (-CN, -OH, -OCH3, -COOH x2) | Enhances aqueous solubility and interaction with complex solvent networks. |
| Topological Polar Surface Area | ~93.1 Ų | Indicates excellent membrane permeability for peripheral targets, though likely restricts blood-brain barrier (BBB) penetration. |
| Predicted pKa (COOH) | ~3.5 – 4.0 | The electron-withdrawing -CN group increases acidity. The molecule will be predominantly anionic at physiological pH (7.4). |
Theoretical Synthesis Pathway & Retrosynthetic Analysis
The synthesis of highly substituted benzoic acids requires precise control over regiochemistry. A standard approach involves the late-stage introduction of the cyano group via transition-metal catalysis to avoid the harsh conditions that might cleave the methoxy ether or decarboxylate the ring.
Caption: Retrosynthetic pathway for 3-Cyano-5-hydroxy-4-methoxybenzoic acid via Pd-catalyzed cyanation.
Mechanistic Causality: Starting from 3-bromo-5-hydroxy-4-methoxybenzoic acid, a palladium-catalyzed cyanation (e.g., using CuCN or Zn(CN)2) is employed. The bulky palladium ligands selectively undergo oxidative addition at the C-Br bond. The cyano group is introduced via transmetalation followed by reductive elimination. This method is chosen because the alternative—electrophilic aromatic substitution—would suffer from poor regioselectivity due to the competing directing effects of the -OH and -OCH3 groups.
Experimental Protocol: Self-Validating Characterization Workflow
To ensure absolute scientific integrity, any analytical workflow must be self-validating —meaning the output of one technique must independently verify the assumptions of another. Below is the step-by-step methodology for the comprehensive profiling of this compound.
Caption: Self-validating analytical workflow ensuring orthogonal verification of structural integrity.
Step-by-Step Methodology
Step 1: Quantitative NMR (qNMR) for Absolute Purity
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Action: Dissolve 10.0 mg of the analyte in 1.0 mL of DMSO- d6 containing 1.0 mg of maleic acid as an internal standard. Acquire a 1H NMR spectrum with a relaxation delay (D1) of 30 seconds.
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Causality: DMSO- d6 provides complete solvation of the highly polar functional groups without inducing solvolysis. Maleic acid is specifically chosen because its vinylic protons appear at ~6.2 ppm, a region completely devoid of the aromatic signals of the analyte (expected ~7.5 ppm). The long D1 ensures complete relaxation of all spins, allowing for precise, quantitative integration.
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Self-Validation: The integration ratio between the maleic acid peak and the analyte's aromatic proton provides an absolute mass-balance purity, independent of UV chromophores.
Step 2: RP-HPLC for Chromatographic Purity
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Action: Inject 5 µL of a diluted aliquot onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of 0.1% Trifluoroacetic acid (TFA) in H2O (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor at 254 nm.
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Causality: The 0.1% TFA lowers the mobile phase pH to ~2.0. Because the pKa of the carboxylic acid is ~3.5 and the phenol is ~8.5, a pH of 2.0 ensures both groups are fully protonated (neutral). This maximizes hydrophobic retention on the C18 phase, preventing peak tailing and early elution in the void volume.
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Self-Validation: The relative purity obtained from the UV chromatogram (Area %) is cross-referenced against the absolute purity from Step 1 (qNMR). If HPLC purity (e.g., 99%) > qNMR purity (e.g., 92%), it conclusively proves the presence of UV-transparent impurities (such as inorganic salts from the cyanation step), validating the need for recrystallization.
Step 3: HRMS (ESI-) Profiling
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Action: Introduce the sample via direct infusion into a Time-of-Flight (TOF) mass spectrometer operating in negative electrospray ionization (ESI-) mode.
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Causality: The highly acidic nature of the carboxylic acid makes the molecule intrinsically prone to deprotonation. ESI- capitalizes on this, generating a robust [M-H]- ion at m/z 192.03 without requiring harsh ionization energies, thereby minimizing source-induced fragmentation.
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Self-Validation: The exact mass confirms the molecular formula (C9H7NO4) as detailed in the 1[1], validating the structural connectivity proposed by the NMR data.
Applications in Drug Discovery & Material Science
The true value of 3-Cyano-5-hydroxy-4-methoxybenzoic acid lies in its orthogonal reactivity .
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Amidation: The -COOH group can be readily converted to an amide using standard coupling reagents (e.g., HATU, EDC) to attach pharmacophores.
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Reduction: The -CN group can be selectively reduced to a primary amine (-CH2NH2) using Raney Nickel/H2 without affecting the methoxy or phenolic groups, creating a highly versatile benzylamine intermediate.
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Alkylation: The phenolic -OH can be selectively alkylated under mild basic conditions (e.g., K2CO3, alkyl halide) due to its enhanced acidity compared to standard phenols.
This makes it an exceptional building block for synthesizing complex APIs, kinase inhibitors, and advanced organic frameworks, as supported by its availability through specialized chemical suppliers like2[2] and . Furthermore, its structural motifs are frequently found in related biologically active indole and benzoic acid derivatives[3].
References
- Source: uni.
- Source: sigmaaldrich.
- Source: bldpharm.
- Source: chemsynthesis.
